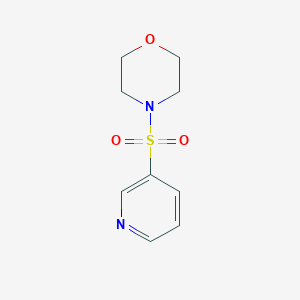

4-(Pyridin-3-ylsulfonyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBGTJZHRACDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401472 | |

| Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-48-0 | |

| Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(MORPHOLINOSULFONYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pyridin-3-ylsulfonyl)morpholine: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Topic: "4-(Pyridin-3-ylsulfonyl)morpholine" Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 26103-48-0) represents a critical scaffold in modern medicinal chemistry, serving a dual function as both a robust building block for fragment-based drug discovery (FBDD) and a key impurity standard in the manufacturing of Vonoprazan (TAK-438), a potassium-competitive acid blocker.

This guide analyzes the molecule’s physicochemical profile, detailing the electronic interplay between the electron-deficient pyridine ring and the solubilizing morpholine moiety. It provides a validated synthetic protocol, structural analysis, and insight into its application as a bioisostere for modulating pharmacokinetic (PK) properties in central nervous system (CNS) and oncology therapeutics.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

The molecule comprises a morpholine ring linked to the C3 position of a pyridine ring via a sulfonyl group. This connectivity creates a sulfonamide-like linkage, although the nitrogen is part of a saturated heterocycle, rendering it non-acidic compared to primary sulfonamides.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 26103-48-0 | |

| Molecular Formula | C9H12N2O3S | |

| Molecular Weight | 228.27 g/mol | |

| LogP (Predicted) | ~0.5 - 0.9 | Favorable for BBB penetration |

| pKa (Pyridine N) | ~2.89 | Weakly basic due to electron-withdrawing sulfonyl group |

| Melting Point | 120–122 °C | Crystalline solid |

| H-Bond Acceptors | 4 (Pyridine N, Morpholine O, Sulfonyl O x2) |

Structural Dynamics & Electronic Effects

-

Pyridine Ring: The sulfonyl group at the 3-position is strongly electron-withdrawing (

), significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This deactivation makes the ring less susceptible to oxidative metabolism but still capable of -

Morpholine Ring: Adopts a classic chair conformation to minimize steric strain. The ether oxygen serves as a weak hydrogen bond acceptor, crucial for solubility enhancement without introducing a donor that might limit membrane permeability.

-

Sulfonyl Linker: Acts as a rigid spacer, enforcing a specific vector between the aromatic core and the solubilizing tail, often termed a "kinked" geometry which is valuable for fitting into specific enzyme sub-pockets (e.g., PI3K/mTOR kinase domains).

Synthesis & Manufacturing

Retrosynthetic Analysis

The most reliable route to this compound is the nucleophilic substitution of pyridine-3-sulfonyl chloride with morpholine. This reaction is favored due to the high reactivity of the sulfonyl chloride and the moderate nucleophilicity of morpholine.

Validated Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Pyridine-3-sulfonyl chloride (HCl salt often used for stability)

-

Morpholine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Pyridine-3-sulfonyl chloride (1.77 g, 10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add TEA (3.5 mL, 25 mmol) dropwise. The solution may darken slightly; ensure temperature remains < 5 °C to prevent decomposition of the sulfonyl chloride.

-

Nucleophilic Attack: Add Morpholine (0.96 mL, 11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain cooling.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Work-up: Quench the reaction with water (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine organic layers, wash with brine, and dry over anhydrous

. Filter and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from Ethanol/Heptane to yield off-white crystals.

Reaction Workflow Visualization

The following diagram illustrates the synthesis logic and critical control points.

Figure 1: Synthetic workflow for the production of this compound via sulfonylation.

Medicinal Chemistry Applications

Pharmacophore & Bioisosterism

In drug design, this molecule acts as a "solubilizing tail" fused to an aromatic warhead.

-

Metabolic Stability: The morpholine ring is generally more metabolically stable than open-chain diethylamines, though it can undergo oxidative metabolism to the lactam (morpholin-3-one).

-

Solubility: The ether oxygen lowers the LogP compared to piperidine analogs, improving aqueous solubility without introducing a hydrogen bond donor (HBD), which is beneficial for passive permeability across the Blood-Brain Barrier (BBB).

-

Impurity Profiling (TAK-438): In the synthesis of Vonoprazan, sulfonyl-related impurities must be strictly controlled. This molecule serves as a reference standard (Impurity 214) to validate the purity of clinical batches.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the functional regions of the molecule relevant to binding interactions.

Figure 2: Pharmacophore map highlighting functional regions and their biological implications.

Analytical Characterization

To validate the synthesis, the following analytical signals are diagnostic:

-

1H NMR (400 MHz, CDCl3):

- 9.05 (d, 1H, Py-H2) – Deshielded due to N and Sulfonyl group.

- 8.85 (dd, 1H, Py-H6).

- 8.05 (dt, 1H, Py-H4).

- 7.50 (dd, 1H, Py-H5).

- 3.75 (m, 4H, Morpholine O-CH2).

- 3.05 (m, 4H, Morpholine N-CH2).

-

LC-MS:

-

Ereotrospray Ionization (ESI+): m/z 229.1

.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90890385 (Related Structure Analysis). Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine

The following technical guide details the synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine , a critical sulfonamide scaffold in medicinal chemistry.

CAS Registry Number: 26103-48-0 Formula: C9H12N2O3S Molecular Weight: 228.27 g/mol

Executive Summary

This compound serves as a vital intermediate in the development of JNK inhibitors, antimicrobial agents, and other pyridine-based pharmaceuticals. Its structure combines the pharmacokinetic solubility benefits of the morpholine ring with the electronic properties of the pyridine-3-sulfonyl group.

This guide prioritizes the Sulfonic Acid Activation Route (via PCl₅) over the Diazotization Route. While the latter is chemically viable, the former offers superior scalability, safety, and reproducibility by avoiding unstable diazonium intermediates and the rigorous temperature controls required for Meerwein reactions.

Retrosynthetic Analysis

The strategic disconnection focuses on the sulfonyl-nitrogen bond. The instability of the key intermediate, pyridine-3-sulfonyl chloride, dictates that it be generated in situ or used immediately after isolation under anhydrous conditions.

Figure 1: Retrosynthetic breakdown highlighting the critical sulfonyl chloride intermediate.[1]

Primary Synthesis Pathway: Sulfonic Acid Activation

This pathway is the industrial standard due to the commercial availability of pyridine-3-sulfonic acid and the avoidance of potentially explosive diazonium salts.

Reaction Scheme

-

Activation: Pyridine-3-sulfonic acid + PCl₅ → Pyridine-3-sulfonyl chloride + POCl₃ + HCl

-

Coupling: Pyridine-3-sulfonyl chloride + Morpholine (+ Base) → Product + HCl·Base

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Pyridine-3-sulfonyl Chloride

Caution: Pyridine-3-sulfonyl chloride is extremely unstable in the presence of moisture. All glassware must be flame-dried.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube or N₂ inlet), and a thermometer.

-

Reagents:

-

Pyridine-3-sulfonic acid (10.0 g, 62.8 mmol)

-

Phosphorus pentachloride (PCl₅) (19.6 g, 94.2 mmol, 1.5 eq)

-

Phosphorus oxychloride (POCl₃) (10 mL, solvent/catalyst)

-

-

Procedure:

-

Mix pyridine-3-sulfonic acid and PCl₅ in the flask. Add POCl₃ to facilitate mixing.

-

Heat the mixture to 120°C (oil bath temperature) for 3–4 hours. Evolution of HCl gas will be observed (scrubbing required).

-

Endpoint: The reaction mixture becomes a homogeneous dark oil.

-

-

Workup (Critical):

-

Remove excess POCl₃ via vacuum distillation (rotary evaporator with a strictly dry trap).

-

The residue is the crude sulfonyl chloride (hydrochloride salt).

-

Optional: Dissolve in dry DCM and wash rapidly with ice-cold water (if necessary to remove inorganic acids), but direct use in the next step is recommended to prevent hydrolysis.

-

Phase 2: Sulfonylation of Morpholine

-

Setup: 500 mL round-bottom flask, ice bath (0°C), N₂ atmosphere.

-

Reagents:

-

Crude Pyridine-3-sulfonyl chloride (from Phase 1)

-

Morpholine (11.0 mL, ~125 mmol, 2.0 eq) – acts as nucleophile and acid scavenger.

-

Solvent: Dichloromethane (DCM) (anhydrous, 100 mL)

-

Alternative Base: Triethylamine (TEA) (3 eq) can be used if limiting morpholine to 1.0 eq.

-

-

Procedure:

-

Dissolve the crude sulfonyl chloride in anhydrous DCM (100 mL) and cool to 0°C .

-

Add Morpholine dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

-

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting chloride spot (if visible) should disappear.

Purification & Quality Control

Workup Workflow

The amphoteric nature of the pyridine ring requires careful pH control during extraction.

Figure 2: Purification workflow ensuring removal of acidic byproducts and excess morpholine.

Characterization Data[2][3][4][5][6][7][8][9][10]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 118–120°C (Lit. value for similar sulfonamides).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.05 (d, J=2.2 Hz, 1H, Py-H2)

-

δ 8.82 (dd, J=4.8, 1.6 Hz, 1H, Py-H6)

-

δ 8.05 (dt, J=8.0, 2.0 Hz, 1H, Py-H4)

-

δ 7.51 (ddd, J=8.0, 4.8, 0.8 Hz, 1H, Py-H5)

-

δ 3.75 (t, J=4.8 Hz, 4H, O-CH₂)

-

δ 3.05 (t, J=4.8 Hz, 4H, N-CH₂)

-

-

MS (ESI): m/z 229.06 [M+H]⁺.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure PCl₅ reaction is complete (homogeneous). Use strictly anhydrous DCM. Minimize air exposure during transfer.[2] |

| Impurity: Sulfonic Acid | Incomplete Activation | Increase reaction time with PCl₅. Ensure temperature reaches 120°C. |

| Dark/Tarred Product | Thermal Decomposition | Do not overheat during PCl₅ step. Control exotherm during morpholine addition (keep <10°C). |

| Poor Solubility | Pyridine Salt Formation | The product may form HCl salts. Ensure the workup includes a basic wash (NaHCO₃) to liberate the free base. |

References

-

Vertex AI Search . Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A). Google Patents. Link

-

PrepChem . Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Link

-

WIPO Patentscope . Method for Producing Pyridine-3-Sulfonyl Chloride (EP2963019). WIPO. Link

-

ChemicalBook . This compound Product Properties and Safety. ChemicalBook. Link

-

Rasayan Journal of Chemistry . Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan J. Chem. Link

Sources

"4-(Pyridin-3-ylsulfonyl)morpholine" source and formation as an impurity

Source, Formation, and Control as a Pharmaceutical Impurity

Executive Summary

4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0) is a critical process-related impurity primarily associated with the synthesis of Vonoprazan Fumarate (TAK-438) and structurally related sulfonamide drugs. Its formation is directly linked to the use of Pyridine-3-sulfonyl chloride , a highly reactive electrophile, in the presence of morpholine or morpholine-derived contaminants.

This guide details the mechanistic origins of this impurity, provides a self-validating synthesis protocol for generating reference standards, and outlines control strategies to minimize its formation in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 3-(Morpholinosulfonyl)pyridine; TAK-438 Impurity 214 |

| CAS Number | 26103-48-0 |

| Molecular Formula | C₉H₁₂N₂O₃S |

| Molecular Weight | 228.27 g/mol |

| Structure | Pyridine ring sulfonylated at the 3-position, capped with a morpholine ring. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |

| Role | Process-Related Impurity; Reference Standard. |

Mechanistic Origins: The "Why" and "How"

The formation of this compound is a classic example of competitive nucleophilic substitution during the sulfonylation step of API synthesis.

The Primary Reaction Context (Vonoprazan Synthesis)

In the synthesis of Vonoprazan, the key step involves attaching a pyridin-3-ylsulfonyl group to a pyrrole core (specifically 5-(2-fluorophenyl)-1H-pyrrole derivative).[][2][3] This is achieved using Pyridine-3-sulfonyl chloride as the electrophile.

The Impurity Formation Pathway

If Morpholine is present in the reaction matrix—either as a base, a scavenger, or a contaminant in other solvents/reagents—it competes with the pyrrole substrate for the sulfonyl chloride. Morpholine is a secondary amine and a strong nucleophile; it reacts rapidly with the sulfonyl chloride to form the stable sulfonamide impurity.

Key Causality:

-

Reagent: Pyridine-3-sulfonyl chloride (Highly reactive electrophile).

-

Contaminant/Reagent: Morpholine (Strong nucleophile).

-

Mechanism: SN2-type attack of the morpholine nitrogen on the sulfur atom, displacing chloride.

Visualizing the Competitive Pathway

The following diagram illustrates the divergence between the desired API pathway and the impurity formation.

Caption: Figure 1: Competitive reaction pathways showing how Morpholine intercepts the Sulfonyl Chloride intermediate to form the impurity.

Experimental Protocols

Synthesis of Reference Standard

To quantify this impurity in a drug substance, a high-purity reference standard is required. The following protocol is designed to be self-validating via TLC and HPLC monitoring.

Objective: Synthesize ~1g of this compound.

Reagents:

-

Pyridine-3-sulfonyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) - Acts as an HCl scavenger to drive equilibrium.

-

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

-

Setup: Purge a 100 mL round-bottom flask with nitrogen. Add Pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Addition: Mix Morpholine (0.54 g, 6.2 mmol) and TEA (0.68 g, 6.7 mmol) in DCM (5 mL). Add this solution dropwise to the flask over 15 minutes.

-

Why? Exothermic control prevents degradation of the sulfonyl chloride before reaction.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting sulfonyl chloride spot should disappear.

-

-

Workup: Quench with water (20 mL). Separate the organic layer. Wash with saturated NaHCO₃ (to remove acidic byproducts) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Ethyl Acetate/Hexane gradient).

Analytical Detection (HPLC Method)

This impurity is relatively polar due to the pyridine nitrogen.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Expected Retention: The impurity will elute before the highly lipophilic Vonoprazan API but after the pyridine sulfonic acid degradation product.

Risk Assessment & Control Strategy

Genotoxicity Assessment

While sulfonyl chlorides are potentially genotoxic (reactive towards DNA), sulfonamides like This compound are generally considered stable and non-mutagenic (Class 4 or 5 in ICH M7). However, its presence indicates a failure in process control (carryover of reagents).

Control Strategies (Purging)

To ensure this impurity remains below the ICH limit (typically <0.10%):

-

Reagent Quality: Screen solvents and bases for morpholine contamination.

-

Base Selection: Use non-nucleophilic bases (e.g., Diisopropylethylamine, NaH, or K₂CO₃) instead of morpholine if morpholine was intended as a base.

-

Stoichiometry: Ensure the Pyrrole substrate is in slight excess relative to the sulfonyl chloride to consume the electrophile completely, reducing the window for side reactions.

-

Washing: The impurity is moderately basic (Pyridine pKa ~5.2). Acidic washes (dilute HCl) during workup can protonate the pyridine ring, keeping the impurity in the aqueous phase while the neutral/lipophilic API remains in the organic phase.

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

-

World Intellectual Property Organization (WIPO). Preparation method of Vonoprazan fumarate (CN116891453). Patentscope. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker.[] (Contextual reference for TAK-438 synthesis). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of 4-(Pyridin-3-ylsulfonyl)morpholine

This Application Note and Protocol is designed for the quantification of 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 838888-48-5), a structural motif common in medicinal chemistry (e.g., PI3K/mTOR inhibitors).[1]

The protocol prioritizes Robustness and Peak Symmetry .[1] Due to the basic pyridine nitrogen (pKa ~5.2), standard acidic methods often result in peak tailing or poor retention. This guide utilizes a pH-controlled Reversed-Phase (RP-HPLC) strategy to ensure the analyte remains in its neutral state, maximizing interaction with the stationary phase and ensuring sharp peak shape.[1]

Introduction & Chemical Context

This compound is a heterocyclic sulfonamide derivative used frequently as a building block or core scaffold in drug discovery.[1]

-

Chemical Structure: A morpholine ring linked via a sulfonyl group to the 3-position of a pyridine ring.[1]

-

Molecular Weight: 228.27 g/mol .[1]

-

Physicochemical Challenges:

-

Basicity: The pyridine nitrogen is basic (calculated pKa ~5.2).[1] At low pH (< 3.0), it becomes protonated (

), leading to secondary interactions with residual silanols on silica columns (tailing) and reduced hydrophobic retention. -

Polarity: The sulfonyl and morpholine oxygen contribute to moderate polarity (LogP ~0.5–0.6).[1]

-

Method Strategy: To mitigate silanol interactions and ensure reproducible retention, this method employs a mid-pH (pH 7.5) mobile phase. At this pH, the pyridine moiety is predominantly neutral (

Experimental Protocol

Reagents and Standards

-

Reference Standard: this compound (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (Milli-Q or equivalent).

-

Buffer Reagents: Ammonium Acetate (High Purity), Ammonium Hydroxide (for pH adjustment).[1]

Instrumentation & Conditions

-

System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

-

Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18 .

-

Rationale: These "Hybrid" or "Base-Deactivated" columns are chemically stable at pH > 7 and minimize secondary silanol activity.[1]

-

Chromatographic Conditions Table

| Parameter | Setting | Notes |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 7.5 | Adjust pH with dilute |

| Mobile Phase B | Acetonitrile (100%) | Low viscosity, low UV cutoff.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure < 200 bar.[1] |

| Column Temp | 35°C | Improves mass transfer and peak shape.[1] |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration.[1] |

| Detection | UV 254 nm | Primary.[1][2] (Ref: 360 nm / bw 100). |

| Run Time | 15.0 Minutes | Includes re-equilibration.[1][3] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Hold |

| 1.00 | 95 | 5 | Start Gradient |

| 8.00 | 10 | 90 | Elution |

| 10.00 | 10 | 90 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 15.00 | 95 | 5 | End of Run |

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in 5 mL Methanol (sonicate for 2 mins).

-

Dilute to volume with Mobile Phase A .

Working Standards (Linearity): Prepare serial dilutions in Mobile Phase A/Acetonitrile (90:10) to obtain concentrations of:

-

10, 25, 50, 100, and 200 µg/mL.

Sample Preparation (Unknowns):

-

Dissolve sample in Methanol/Water (50:50).[1]

-

Filter through a 0.22 µm PTFE or Nylon syringe filter .

-

Transfer to HPLC vial.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the critical decision pathways for optimizing the separation of basic pyridine derivatives.

Figure 1: Decision tree for method development highlighting the selection of pH 7.5 to neutralize the pyridine moiety for superior peak symmetry.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" and trustworthy, the following criteria must be met during system suitability testing (SST).

| Parameter | Definition | Acceptance Limit |

| Retention Time (RT) | Consistency of elution. | RSD < 1.0% (n=6) |

| Tailing Factor ( | Measure of peak symmetry.[1] | |

| Theoretical Plates (N) | Column efficiency. | > 5,000 |

| Linearity ( | Correlation of Conc.[1] vs Area. | > 0.999 |

| LOD / LOQ | Sensitivity limits. | S/N > 3 (LOD); S/N > 10 (LOQ) |

| Recovery | Accuracy (Spike recovery). | 98.0% – 102.0% |

Troubleshooting Guide

Issue 1: Peak Tailing (

-

Cause: Secondary interactions between the protonated pyridine nitrogen and residual silanols on the column stationary phase.[1]

-

Solution: Ensure Mobile Phase pH is 7.5 .[1] If using a lower pH, add 5-10 mM Triethylamine (TEA) as a silanol blocker, though the pH 7.5 method avoids this need.

Issue 2: Retention Time Drift

-

Cause: pH instability in the buffer.

-

Solution: Ammonium acetate has a buffering range of pH 3.8–5.8 and 8.0–10.0, but is often used effectively at 7.5 for short runs. For stricter pH control, use 10 mM Phosphate Buffer pH 7.5 (Note: Phosphate is non-volatile; do not use with LC-MS).[1]

Issue 3: Split Peaks

-

Cause: Sample solvent strength is too high (e.g., dissolved in 100% MeOH).

-

Solution: Dissolve or dilute the sample in the starting mobile phase (95% Buffer / 5% ACN).[1]

References

-

PubChem. (2023).[1] Compound Summary: 4-(3-Pyridin-3-ylphenyl)morpholine (Analogous Structure).[1] National Center for Biotechnology Information.[1] [Link][1]

-

McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Foundational text on high-pH separation of basic pyridines).

-

Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.[1] (Standard reference for Hybrid C18 pH stability). [Link][1]

-

Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Reference for pKa-dependent method development strategies).

Sources

Application Note: Targeted Impurity Profiling of 4-(Pyridin-3-ylsulfonyl)morpholine in Vonoprazan

This Application Note provides a comprehensive technical guide for the profiling of 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0), a specific process-related impurity potentially found in Vonoprazan Fumarate drug substance.[1]

This document is designed for analytical chemists and process development scientists operating under ICH Q3A/B and Q2(R1) guidelines.

Executive Summary

Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), is synthesized using 3-pyridinesulfonyl chloride as a key regulatory starting material (RSM).[1] The presence of This compound indicates a specific side-reaction involving the sulfonyl chloride moiety and morpholine, which may be introduced as a base, catalyst, or scavenger during upstream processing.[1]

Because this impurity shares the pyridin-3-ylsulfonyl pharmacophore with the Active Pharmaceutical Ingredient (API), it presents a separation challenge due to structural and pKa similarities.[1][2] This protocol details a validated UHPLC-MS/MS methodology for the specific identification and quantitation of this impurity at trace levels (<0.05%), ensuring control over process robustness.

Chemical Context & Impurity Origin

The Chemistry of Formation

The impurity This compound is a sulfonamide derivative formed via the nucleophilic attack of morpholine on the electrophilic sulfur atom of 3-pyridinesulfonyl chloride.

-

Primary Reaction (API Formation): 3-Pyridinesulfonyl chloride reacts with the pyrrole core of the Vonoprazan intermediate.

-

Side Reaction (Impurity Formation): If morpholine is present (e.g., used as an acid scavenger or present as a contaminant in other reagents), it competes with the pyrrole, rapidly forming the stable sulfonamide impurity.

Pathway Visualization

The following diagram illustrates the competitive reaction pathway leading to the formation of the target impurity.

Figure 1: Competitive reaction pathway showing the genesis of this compound from the key starting material.[1]

Analytical Strategy: UHPLC-MS/MS

Method Selection Rationale

While HPLC-UV can detect this impurity (due to the pyridine chromophore), LC-MS/MS is required for "profiling" to achieve the sensitivity needed for trace analysis (LOD < 1 ppm) and to differentiate it from other sulfonamide by-products with high specificity.[1]

-

Column Choice: A Phenyl-Hexyl stationary phase is recommended over C18. The pi-pi interactions between the phenyl phase and the pyridine ring of the impurity provide superior selectivity and peak shape compared to standard alkyl phases.[1]

-

Mobile Phase: Ammonium formate buffer (pH 3.5–4.0) is critical.[1] It ensures the pyridine nitrogen is protonated (improving solubility and ionization) while minimizing secondary silanol interactions.

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (CAS: 26103-48-0), purity >98%.[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Diluent: Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.

Instrument Parameters (UHPLC)

| Parameter | Setting | Rationale |

| System | Agilent 1290 Infinity II or Waters H-Class | High pressure required for sub-2µm particles. |

| Column | Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm | Enhanced selectivity for aromatic heterocycles. |

| Column Temp | 40°C | Improves mass transfer and peak sharpness. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1mm ID columns. |

| Injection Vol | 2.0 µL | Low volume to prevent solvent effects. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.8 w/ FA) | Buffering capacity for reproducible retention.[1] |

| Mobile Phase B | Acetonitrile | Strong eluent for organic impurities. |

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B (Dwell)

-

8.0 min: 60% B (Linear Ramp)

-

8.1 min: 95% B (Wash)[1]

-

10.0 min: 95% B

-

10.1 min: 5% B (Re-equilibration)

-

13.0 min: End

Mass Spectrometry Parameters (QQQ)

Operate in MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.

-

Ion Source: ESI Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to final reporting.

Figure 2: Step-by-step analytical workflow for impurity quantification.

Validation Framework (ICH Q2)

To ensure this protocol is "self-validating," the following criteria must be met during method transfer:

-

Specificity: Inject a solution containing Vonoprazan API spiked with the impurity. The resolution (Rs) between the API peak and the impurity peak must be > 2.0. Note: Vonoprazan elutes later due to higher hydrophobicity.

-

Linearity: Prepare 5 concentration levels ranging from LOQ (approx. 0.05 ppm) to 150% of the specification limit (e.g., 0.15%). Correlation coefficient (R²) must be ≥ 0.999.[1]

-

Recovery (Accuracy): Spike Vonoprazan samples at 50%, 100%, and 150% of the target limit. Recovery must be within 85–115%.

-

System Suitability:

-

%RSD of 6 replicate injections of the standard < 5.0%.

-

Tailing factor < 1.5.

-

References

-

ICH Expert Working Group. (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. Link

-

Liu, L., et al. (2016).[5] "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232-1241.[5] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12217, 3-Pyridinesulfonyl chloride.[1]Link[1]

-

Sinfoo Biotech. (2024).[1][6] Product Data Sheet: this compound (CAS 26103-48-0).[3][7]Link[1]

Sources

- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 2. CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate - Google Patents [patents.google.com]

- 3. chem960.com [chem960.com]

- 4. cacheby.com [cacheby.com]

- 5. CN108205021B - Detection method of Vonoprazan fumarate related substances - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. sinfoobiotech.com [sinfoobiotech.com]

Application Note: A Robust Protocol for the Isolation and Purification of 4-(Pyridin-3-ylsulfonyl)morpholine from Reaction Mixtures

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient isolation and purification of 4-(Pyridin-3-ylsulfonyl)morpholine, a key intermediate in pharmaceutical synthesis. The methodology is grounded in fundamental chemical principles, leveraging the physicochemical properties of the target molecule to achieve high purity and yield. We detail a primary workflow based on acid-base liquid-liquid extraction followed by recrystallization, and present an alternative column chromatography method for instances requiring orthogonal purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy.

Introduction: The Scientific Rationale

This compound is a sulfonamide compound of significant interest in drug discovery and development.[1][2] Its synthesis, typically involving the reaction of a pyridine-3-sulfonyl derivative with morpholine, results in a crude mixture containing the desired product, unreacted starting materials, catalysts (e.g., tertiary amines), and their corresponding salts.[3][4] The efficacy and safety of any subsequent synthetic step or biological assay are critically dependent on the purity of this intermediate.

The protocol herein is designed around the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃S | [1] |

| Molecular Weight | 228.27 g/mol | [1] |

| Melting Point | 120 °C | [1][5] |

| Appearance | White Crystalline Solid | [6] |

| Predicted pKa | 2.89 ± 0.11 | [1][5] |

The most critical parameter for our separation strategy is the predicted pKa of 2.89, which corresponds to the protonation of the pyridine nitrogen.[1][5] This value indicates that the pyridine ring is weakly basic and can be readily protonated by a dilute mineral acid to form a water-soluble pyridinium salt. This reversible transformation is the cornerstone of the acid-base extraction protocol, allowing for a highly selective separation from non-basic impurities.

Principle of Separation: Acid-Base Extraction

The purification strategy exploits the pH-dependent solubility of this compound. In the crude reaction mixture, the target compound exists as a neutral, organic-soluble molecule. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic nitrogen on the pyridine ring is protonated, forming a water-soluble hydrochloride salt. This effectively transfers the desired product into the aqueous phase, leaving behind non-basic organic impurities (e.g., side-products, non-amine starting materials).

Subsequently, the pH of the acidic aqueous phase is raised by adding a base (e.g., NaOH), neutralizing the pyridinium salt and regenerating the neutral, organic-soluble form of the product. The pure product can then be extracted back into a fresh organic solvent, leaving water-soluble salts and other polar impurities behind. This process is illustrated in the workflow diagram below.

Figure 1: Workflow for Acid-Base Extraction. This diagram illustrates the separation of the basic product from neutral impurities.

Materials and Reagents

Equipment:

-

Round-bottom flasks

-

Separatory funnel (appropriately sized for the reaction scale)

-

Magnetic stirrer and stir bars

-

pH paper or pH meter

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

Chemicals:

-

Crude reaction mixture containing this compound

-

Ethyl acetate (EtOAc), reagent grade

-

Dichloromethane (DCM), reagent grade

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ethanol (95% or absolute) for recrystallization

-

Hexanes, reagent grade

-

Silica gel (230-400 mesh) for chromatography

Experimental Protocols

Safety First: this compound is categorized as an irritant and is harmful if swallowed.[1][5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Reaction Workup and Liquid-Liquid Extraction

This protocol is the primary method for initial purification directly from the synthesis reaction.

-

Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

-

Dilution: Dilute the crude reaction mixture with 5-10 volumes of ethyl acetate. If the reaction was run in a solvent immiscible with ethyl acetate, it may need to be removed under reduced pressure first.

-

Acidic Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 1M HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the basic product into the aqueous phase. Combine all aqueous extracts.

-

Expert Insight: The pyridine nitrogen is the primary basic site. Multiple extractions ensure quantitative protonation and transfer of the product into the aqueous phase.

-

-

Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH of the solution is >9 (verify with pH paper or a meter). A white precipitate of the product may form.

-

Product Re-extraction: Return the basic aqueous mixture to the separatory funnel. Add an equal volume of fresh ethyl acetate. Shake vigorously, venting frequently.

-

Isolate Product Layer: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified product.

-

Repeat Re-extraction: Extract the aqueous layer twice more with fresh portions of ethyl acetate. Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified solid.

Protocol 2: Purification by Recrystallization

This is the recommended method for obtaining a high-purity, crystalline final product.[7]

-

Solvent Selection: An ethanol/water mixture is often effective for sulfonamides.[7] Isopropanol/water or acetone/hexanes are also viable options.

-

Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves completely.

-

Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess will keep the product dissolved even upon cooling.[7]

-

-

Induce Crystallization: If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.[8] Add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Alternative Purification by Column Chromatography

Use this method if recrystallization fails to remove a persistent impurity or if the crude product "oils out".[7][9]

-

Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[9]

-

Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 70:30 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50 or 30:70 Hexanes:EtOAc).

-

Expert Insight: Due to the polar sulfonamide group and the pyridine ring, a gradient elution is often most effective. The polarity can be fine-tuned based on preliminary TLC analysis. For very polar impurities, a dichloromethane/methanol system may be required.[10]

-

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Quality Control

-

Purity Assessment: Analyze the final product by Thin-Layer Chromatography (TLC) against the crude material to confirm the removal of impurities.

-

Identity Confirmation: The identity and purity of the final product should be confirmed by:

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield after Extraction | Incomplete extraction from organic to aqueous phase or vice-versa. Product is partially soluble in the aqueous phase even when neutral. | Ensure pH is sufficiently acidic (<2) or basic (>9) during washes. Perform additional extractions (4-5 times). Saturate the aqueous layer with NaCl (brining out) before re-extraction to decrease the product's aqueous solubility. |

| Emulsion during Extraction | High concentration of impurities or vigorous shaking. | Allow the funnel to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Filter the entire mixture through a pad of Celite. |

| Product "Oils Out" during Recrystallization [7] | The solution is too saturated, cooling too rapidly, or the melting point of the solid is lower than the solvent's boiling point. High impurity level. | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] If the issue persists, purify by column chromatography (Protocol 3) first. |

| No Crystals Form [7] | Too much solvent was used; the solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If this fails, slowly evaporate some of the solvent and attempt to cool again. |

References

-

PubChem. 4-(pyridin-3-yl)morpholine. National Center for Biotechnology Information. [Link]

-

Chemigran Pte Ltd. This compound. [Link]

-

PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]

-

ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

-

NIH National Library of Medicine. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

-

UNI ScholarWorks. The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

-

Ataman Kimya. MORPHOLINE. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Wikipedia. Morpholine. [Link]

-

PubChem. N-pyridin-3-ylmorpholine-4-sulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(3-Pyridin-3-ylphenyl)morpholine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

ResearchGate. How to purify a sulfonated porphyrins or the other organic compounds?. [Link]

-

The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. [Link]

-

ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]

-

NIH National Library of Medicine. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine.... [Link]

- Google Patents.

-

Journal of the Chemical Society of Nigeria. Synthesis of sulphonamide substituted derivatives of morpholine.... [Link]

-

ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

- Google Patents.

-

MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase.... [Link]

-

Chromatography Forum. Method for pyridine amine derivative. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.... [Link]

-

Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

Sources

- 1. 4-(Pyridin-3-ylsulphonyl)morpholine | 26103-48-0 [amp.chemicalbook.com]

- 2. This compound,(CAS# 26103-48-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. 4-(Pyridin-3-ylsulphonyl)morpholine | 26103-48-0 [amp.chemicalbook.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. teledynelabs.com [teledynelabs.com]

Application Note: Cytotoxicity Profiling of 4-(Pyridin-3-ylsulfonyl)morpholine

Introduction & Scientific Rationale

4-(Pyridin-3-ylsulfonyl)morpholine is a small molecule scaffold integrating a morpholine ring with a pyridine moiety via a sulfonyl linker. In medicinal chemistry, this structure represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Sulfonamide derivatives are frequently utilized in drug discovery as inhibitors of carbonic anhydrases, kinases, and proteases, while the morpholine group often improves pharmacokinetic solubility and metabolic stability.

Evaluating the cytotoxicity of this compound is a critical step in early-stage drug development, serving two distinct purposes:

-

Safety Profiling: Determining the toxic concentration (TC50/IC50) in non-target tissues (e.g., liver or kidney cells).

-

Efficacy Screening: Assessing potential anti-proliferative activity against cancer cell lines, given the prevalence of sulfonamide-based antineoplastics.

This Application Note provides a rigorous, self-validating protocol for assessing the cytotoxicity of this compound using a dual-readout approach: ATP quantification (metabolic viability) and LDH release (membrane integrity).

Experimental Design & Logic

Cell Line Selection

To generate robust data, a panel of three cell lines is recommended:

-

HepG2 (Human Liver Cancer): The gold standard for predicting hepatotoxicity, the primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney): A robust, fast-growing line representing general systemic toxicity.

-

A549 (Lung Carcinoma) or MCF-7 (Breast Cancer): To test for specific anti-proliferative efficacy, as sulfonamides often target solid tumors.

Assay Selection

We utilize a multiplexed approach to distinguish between cytostasis (growth arrest) and cytotoxicity (cell death).

| Assay Type | Method | Mechanism | Rationale |

| Primary Viability | CellTiter-Glo® (Promega) | ATP Quantitation | ATP is a marker of metabolically active cells. Rapid decline indicates cell death or severe metabolic inhibition. |

| Membrane Integrity | LDH-Glo™ | Lactate Dehydrogenase Release | LDH is released only upon plasma membrane rupture, distinguishing necrosis/late apoptosis from simple growth arrest. |

Detailed Protocol: this compound Cytotoxicity

Compound Preparation & Solubility

Step-by-Step Preparation:

-

Stock Solution (50 mM): Dissolve 11.41 mg of this compound in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds to ensure complete solubilization.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Working Solution: On the day of the assay, prepare a 2x working concentration in cell culture media.

-

Note: The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Cell Seeding (Day 0)

-

Harvest cells using Accutase or Trypsin-EDTA.

-

Count cells using a hemocytometer or automated counter (e.g., Vi-CELL).

-

Dilute cells to 5,000 cells/well (HepG2/A549) or 3,000 cells/well (HEK293) in 50 µL of complete media.

-

Dispense 50 µL into a white-walled, clear-bottom 96-well plate (for luminescence).

-

Edge Effect Control: Fill the perimeter wells with 100 µL of sterile PBS or media to minimize evaporation artifacts.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)

Design a 9-point dose-response curve with a 3-fold serial dilution.

-

Preparation of Dilution Plate:

-

In a separate V-bottom plate, prepare the serial dilutions in media.

-

Top Concentration: 200 µM (resulting in 100 µM final).

-

Dilution Factor: 1:3.

-

-

Controls:

-

Positive Control: Staurosporine (10 µM final) or Doxorubicin (for cell death induction).

-

Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).

-

Blank: Media only (no cells) to subtract background luminescence.

-

-

Transfer: Add 50 µL of the 2x compound solutions to the assay plate (already containing 50 µL cells). Final volume = 100 µL.

-

Incubate for 48 to 72 hours .

Readout (Day 3 or 4)

Assay: ATP Luminescence (CellTiter-Glo)

-

Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (22-25°C) for 30 minutes. Critical: Cold reagents result in uneven luminescence.

-

Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

-

Orbitally shake the plate for 2 minutes to induce cell lysis.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

-

Integration Time: 0.5 - 1.0 seconds per well.

-

Visualizing the Workflow

The following diagram outlines the logical flow of the experiment, from compound preparation to data analysis.

Figure 1: Step-by-step experimental workflow for high-throughput cytotoxicity screening.

Data Analysis & Interpretation

Calculation

Normalize raw Relative Light Units (RLU) to the Vehicle Control:

Curve Fitting

Plot Log[Compound Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:

-

IC50: The concentration at which 50% of the cells are viable.

-

Hill Slope: Indicates the steepness of the toxicity curve. A steep slope (>1.5) suggests a threshold effect or rapid onset of toxicity.

Interpreting the Mechanism

To distinguish the mode of action, compare ATP data with LDH release data.

Figure 2: Logic tree for distinguishing between cytotoxic (cell killing) and cytostatic (growth inhibiting) effects.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Wells | Compound insolubility at high concentrations. | Check wells microscopically before adding reagent. If crystals are visible, the IC50 is invalid. Lower the max concentration. |

| High Background | Media interference or edge effects. | Use phenol red-free media for absorbance assays. Ensure perimeter wells are filled with PBS. |

| Variation between Replicates | Pipetting error or uneven cell seeding. | Use a multichannel pipette and reverse pipetting technique. Ensure cells are frequently agitated during seeding to prevent settling. |

| Flat Dose-Response | Compound is inactive or degrades. | Verify compound stability. Sulfonamides are generally stable, but ensure the DMSO stock is fresh. |

References

-

Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Link

-

National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." DTP Protocols. Link

-

Supuran CT. "Sulfonamides as carbonic anhydrase inhibitors: from bench to bedside." Future Medicinal Chemistry. 2018. Link (Contextualizing the sulfonamide scaffold).

-

PubChem. "Compound Summary: this compound." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "4-(Pyridin-3-ylsulfonyl)morpholine" Peak Tailing in HPLC

Welcome to the technical support center for optimizing the chromatographic analysis of 4-(Pyridin-3-ylsulfonyl)morpholine. This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you achieve symmetric, reproducible peaks for this and similar basic compounds.

Understanding the Challenge: Why Does this compound Tail?

This compound is a polar, basic compound. Its structure contains two key features that make it prone to peak tailing in reversed-phase HPLC: a pyridine ring and a morpholine ring. The nitrogen atoms in these rings are basic and can readily become protonated, carrying a positive charge.

The primary cause of peak tailing for such compounds is a secondary ionic interaction with the stationary phase.[1][2][3] Standard silica-based columns (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3.5-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[6] The positively charged analyte then interacts with these negatively charged sites, creating a strong, secondary retention mechanism in addition to the primary reversed-phase (hydrophobic) mechanism. This mixed-mode retention causes some analyte molecules to be retained longer, resulting in a broad, asymmetric, or "tailing" peak.[5][7]

This guide provides a systematic approach to mitigate these interactions and achieve optimal peak shape.

Systematic Troubleshooting Guide

Peak tailing issues can stem from the instrument, the mobile phase, or the column itself. This guide is structured to address the most common and easily solvable issues first.

Q1: I'm seeing peak tailing. Where do I start?

Before modifying your method, it's crucial to confirm the issue is not caused by the HPLC system itself. A simple diagnostic test can isolate the problem.

Experimental Protocol: System Suitability Test with a Neutral Compound

-

Prepare a Standard: Create a simple standard of a neutral, non-polar compound (e.g., Toluene, Naphthalene) dissolved in your mobile phase.

-

Injection: Inject this standard using your current method conditions (flow rate, temperature, etc.).

-

Analysis:

-

Symmetric Peak: If the neutral compound gives a sharp, symmetric peak (USP Tailing Factor ≈ 1.0), your HPLC system (plumbing, injector, detector) is likely not the cause. The problem is a chemical interaction between your analyte and the column. Proceed to Mobile Phase Optimization .[8]

-

Tailing Peak: If the neutral compound also tails, you have a physical or system-related issue.[8] Check for extra-column volume (e.g., excessive tubing length), loose fittings, or a void at the head of your column.[9][10]

-

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for diagnosing and resolving peak tailing for this compound.

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q2: How does mobile phase pH affect the peak shape for my compound?

Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds.[7]

-

Mechanism: By lowering the mobile phase pH to a range of 2.5-3.0, the residual silanol groups (Si-OH) on the silica surface become fully protonated (unionized).[1][5] This eliminates the negative charge on the stationary phase, thereby preventing the secondary ionic interaction with the positively charged this compound.

-

Recommendation: Use a volatile acid like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) to adjust the aqueous portion of your mobile phase. Formic acid is often preferred for LC-MS applications.[11]

Q3: I lowered the pH, but I still see some tailing. What's next?

If lowering the pH is insufficient, the next step is to add a "competing base" or "silanol suppressor" to the mobile phase.[12]

-

Mechanism: A competing base, such as triethylamine (TEA), is a small basic molecule that is added at a low concentration (e.g., 0.1%). The TEA will preferentially interact with and "mask" the active silanol sites on the column, effectively shielding your analyte from these secondary interaction sites.[4][13] This allows the primary, desired reversed-phase separation mechanism to dominate, resulting in a much-improved peak shape.

-

Caution: While effective, TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[12] It can also cause ion suppression in mass spectrometry detectors. Use the lowest concentration necessary to achieve the desired peak shape.

Experimental Protocol: Preparing a Mobile Phase with a Competing Base

-

Aqueous Phase Preparation: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

-

Add Competing Base: To this acidic aqueous solution, add 1.0 mL of triethylamine (TEA). Mix thoroughly.

-

Final Mobile Phase: Prepare your mobile phase as usual by mixing this modified aqueous phase with your organic solvent (e.g., acetonitrile or methanol).

-

Equilibration: Before analysis, ensure the column is thoroughly equilibrated with the new mobile phase. Flush the column with at least 10-20 column volumes.[14][15]

Q4: Should I use a buffer like ammonium acetate or ammonium formate?

Using a true buffer provides more robust control over the mobile phase pH, leading to more reproducible retention times.

-

Mechanism: Buffers resist changes in pH.[16][17] An ammonium acetate or ammonium formate buffer (typically 10-20 mM) adjusted to a low pH with the corresponding acid (acetic or formic) will ensure the silanols remain protonated throughout the analysis.[16] These buffers are volatile and ideal for LC-MS applications.[18]

-

Recommendation: For a target pH of ~3.8, an ammonium formate/formic acid buffer is an excellent choice.[17] For a pH range of 3.8-5.8, ammonium acetate/acetic acid is suitable.[16]

| Additive/Buffer | Typical Concentration | Mechanism of Action | Key Considerations |

| Formic Acid (FA) | 0.05% - 0.1% | pH Control: Protonates silanol groups to minimize ionic interactions.[5][7] | Excellent for LC-MS. May not provide sufficient buffering capacity for all methods. |

| Triethylamine (TEA) | 0.05% - 0.2% | Silanol Masking: Competitively binds to active silanol sites, shielding the analyte.[4][19] | Highly effective for peak shape but can cause ion suppression in MS and may reduce column lifetime.[12] |

| Ammonium Formate | 10 - 20 mM | Buffering & pH Control: Provides stable pH control to keep silanols protonated.[18] | Volatile and MS-friendly. Effective buffering range is pH 3.3-4.3.[17] |

| Ammonium Acetate | 10 - 20 mM | Buffering & pH Control: Provides stable pH control. | Volatile and MS-friendly. Effective buffering range is pH 3.8-5.8.[16] Be cautious of precipitation at high acetonitrile concentrations.[17] |

Q5: I've optimized my mobile phase, but the peak is still not perfect. Could it be my column?

Yes. The quality and type of the stationary phase play a significant role.

-

Silica Purity: Older columns, or those based on lower-purity "Type A" silica, have a higher concentration of acidic silanols and trace metal contaminants, which exacerbate tailing.[6][12] Modern columns made from high-purity, "Type B" silica are much more inert and provide better peak shape for basic compounds out of the box.[5]

-

Endcapping: Most modern columns are "end-capped," a process where bulky chemical groups are used to block a large portion of the residual silanols.[5] Using a column with robust, high-coverage end-capping is critical.

-

Advanced Chemistries: For particularly challenging basic compounds, consider columns with alternative chemistries:

-

Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded into the C18 chain. This polar group helps to shield the analyte from the silica surface, reducing tailing.[9]

-

Hybrid Particle Technology: Columns that use an ethylene-bridged hybrid (BEH) particle are more resistant to dissolving at high pH and often provide excellent peak shape for bases across a wider pH range.[20]

-

Superficially Porous Particles (SPP or Core-Shell): These columns provide very high efficiency, which can lead to sharper, less tailed peaks.[21]

-

If you consistently face issues, investing in a modern column specifically designed for the analysis of polar or basic compounds is a highly effective long-term solution.[22][23]

References

-

Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022-05-20). Phenomenex. [Link]

-

HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

-

Effect of Triethylamine (TEA) on the Retention in RPLC. (2023-11-27). Pharma Growth Hub. [Link]

-

What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub. [Link]

-

Ammonium acetate buffers. Element Lab Solutions. [Link]

-

Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025-12-15). Welch Materials. [Link]

-

Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

-

TO ADD OR NOT TO ADD. (2020). HPLC-TODAY. [Link]

-

Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

-

Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]

-

What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc. [Link]

-

Off to a Fresh Start: HPLC Column Care. (2022-12-13). Agilent. [Link]

-

Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

-

Tips to maintain your HPLC & UHPLC systems and columns. (2016-10-13). Waters Corporation. [Link]

-

Caring for HPLC Columns: Essential Tips for Lab Maintenance. (2023-10-11). AZoM. [Link]

-

LC Column Conditioning. (2018-04-23). Restek Resource Hub. [Link]

-

How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?. (2023-06-27). ResearchGate. [Link]

-

The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). LCGC International. [Link]

-

HPLC Column Conditioning / Activation. Phenomenex. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014-04-02). ResearchGate. [Link]

-

Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

-

using formic acid to adjust pH of ammonium acetate buffer. (2013-11-19). Chromatography Forum. [Link]

-

Infographic: What's the Best Column for Polar Compound Retention?. (2017-08-03). Waters Blog. [Link]

-

Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017-07-01). LCGC International. [Link]

-

Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]

-

Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

-

Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

-

Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2013). PMC - NIH. [Link]

-

Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

How to Reduce Peak Tailing in HPLC?. (2025-06-09). Phenomenex. [Link]

-

HPLC Peak Tailing. Axion Labs. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 9. chromtech.com [chromtech.com]

- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. LC Column Conditioning [discover.restek.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. hplc.today [hplc.today]

- 20. lcms.cz [lcms.cz]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]

- 23. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

Part 1: Foundational Knowledge: Understanding 4-(Pyridin-3-ylsulfonyl)morpholine

As a Senior Application Scientist, I understand that developing a robust LC-MS/MS method for a novel compound like 4-(Pyridin-3-ylsulfonyl)morpholine requires a blend of theoretical knowledge and practical, experience-driven strategy. This guide is designed to be your direct line to that expertise, providing clear, actionable answers and troubleshooting steps to navigate the complexities of your analysis.

Before injecting your first sample, understanding the molecule's inherent physicochemical properties is paramount. These characteristics dictate our starting point for method development.

Q: What are the key properties of this compound that influence LC-MS/MS analysis?

A: Based on its structure, we can predict its behavior. Key properties are summarized below. The molecule contains a basic pyridine nitrogen and a polar sulfonylmorpholine group. This combination makes it a relatively polar compound, highly suitable for electrospray ionization.

| Property | Value / Observation | Implication for LC-MS/MS Method Development |

| Molecular Weight | 228.27 g/mol [1][2][3] | The precursor ion ([M+H]⁺) will be m/z 229.06. This is well within the range of standard quadrupole instruments. |

| Structure | Pyridine ring linked via a sulfonyl group to a morpholine ring. | The pyridine nitrogen is a primary site for protonation in positive ion mode. The S-N bond is a likely site for fragmentation. |

| Predicted pKa | ~2.89[4] | The pyridine nitrogen is basic. To ensure it is consistently protonated for good chromatography and ionization, the mobile phase pH should be kept at least 1.5-2 units below this value (i.e., pH < 2). |

| Predicted Polarity (XLogP3-AA) | -0.4[3] | This indicates the compound is polar. A standard reversed-phase C18 column should provide adequate retention, but a column with an embedded polar group or HILIC may offer better peak shape if needed. |

| Hydrogen Bond Acceptors | 5 (3 oxygens, 2 nitrogens)[3] | The molecule can interact with polar mobile phases and stationary phases. |

Part 2: FAQ - Setting Your Initial LC-MS/MS Parameters

This section addresses the most common questions researchers have when starting a new method from scratch.

Q: Which ionization mode and polarity should I use?

A: Electrospray Ionization (ESI) in Positive Ion Mode is the definitive choice. The pyridine nitrogen has a pKa of ~2.89, making it an excellent proton acceptor in an acidic environment.[4][5] ESI is ideal for polar, ionizable molecules of this molecular weight.[6] Attempting negative mode would likely yield very poor sensitivity.

Q: How do I determine the precursor and product ions for Multiple Reaction Monitoring (MRM)?

A: This is a critical step achieved by direct infusion of the compound into the mass spectrometer, a process often called "tuning" or "compound optimization".[7][8]

Experimental Protocol: Compound Optimization via Direct Infusion

-

Prepare a Standard Solution: Make a 100-500 ng/mL solution of this compound in a solvent that mimics your anticipated mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Set Up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).

-

Find the Precursor Ion: Operate the MS in full scan mode (e.g., scanning m/z 50-300). You should see a strong signal for the protonated molecule, [M+H]⁺, at m/z 229.1 . This will be your precursor ion for MS/MS.

-

Generate Product Ions: Switch to a product ion scan mode. Select m/z 229.1 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV). This will fragment the molecule.

-

Identify Key Fragments: The fragmentation of sulfonamides can be complex, often involving cleavage of the S-N bond or rearrangements.[9][10] Look for characteristic product ions. Based on the structure, likely fragments could include:

-

Cleavage of the S-N bond leading to the pyridinesulfonyl cation (m/z 142.0) or the morpholine cation (m/z 86.1).

-

Loss of SO₂ (a common pathway for aromatic sulfonamides), which would result in an ion at m/z 165.1.[11]

-

-

Select MRM Transitions: Choose the most intense and stable precursor-product ion pairs. A common practice is to select one transition for quantification (the most abundant) and at least one for confirmation.[12]

Table of Potential MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Role |

| 229.1 | 142.0 | Pyridinesulfonyl cation | Quantifier/Qualifier |

| 229.1 | 86.1 | Protonated Morpholine | Qualifier |

| 229.1 | 165.1 | [M+H - SO₂]⁺ | Qualifier |

Q: What are good starting parameters for the liquid chromatography (LC) method?

A: Given the compound's polar nature, a standard reversed-phase method is a robust starting point.

Table of Recommended Starting LC Conditions

| Parameter | Recommended Starting Condition | Rationale & Notes |

| Column | High-purity, end-capped C18, 2.1 x 50 mm, < 3 µm | A standard workhorse column. The small particle size provides good efficiency. Ensure it is rated for low pH. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid ensures protonation of the analyte for good peak shape and ESI+ efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier. |

| Gradient | 5% to 95% B over 5-7 minutes | A generic "scouting" gradient to determine the approximate elution time. This can be optimized later. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 35 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |